

# A Comparative Efficacy Analysis of MTHFD2 Inhibitors: DS18561882 versus LY345899

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent inhibitors of methylenetetrahydrofolate dehydrogenase (MTHFD), **DS18561882** and LY345899. The information presented is collated from preclinical studies to support research and development in oncology.

## Introduction

Metabolic reprogramming is a hallmark of cancer, with the one-carbon (1C) metabolic pathway being a critical engine for nucleotide synthesis and redox homeostasis, fueling rapid cancer cell proliferation. A key enzyme in this pathway, the mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), is highly expressed in various cancers while being largely absent in healthy adult tissues, making it an attractive therapeutic target. This guide focuses on a comparative analysis of two MTHFD2 inhibitors, **DS18561882** and LY345899, presenting their efficacy based on available preclinical data.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **DS18561882** and LY345899, providing a direct comparison of their in vitro and in vivo activities.

Table 1: In Vitro Enzymatic Inhibition

Compound	Target(s)	IC50 (nM)	Selectivity (MTHFD1/MTHFD2)
DS18561882	MTHFD2, MTHFD1	6.3, 570[1]	~90-fold for MTHFD2
LY345899	MTHFD1, MTHFD2	96, 663[2]	~0.14-fold (more potent for MTHFD1)

Table 2: Cellular Activity

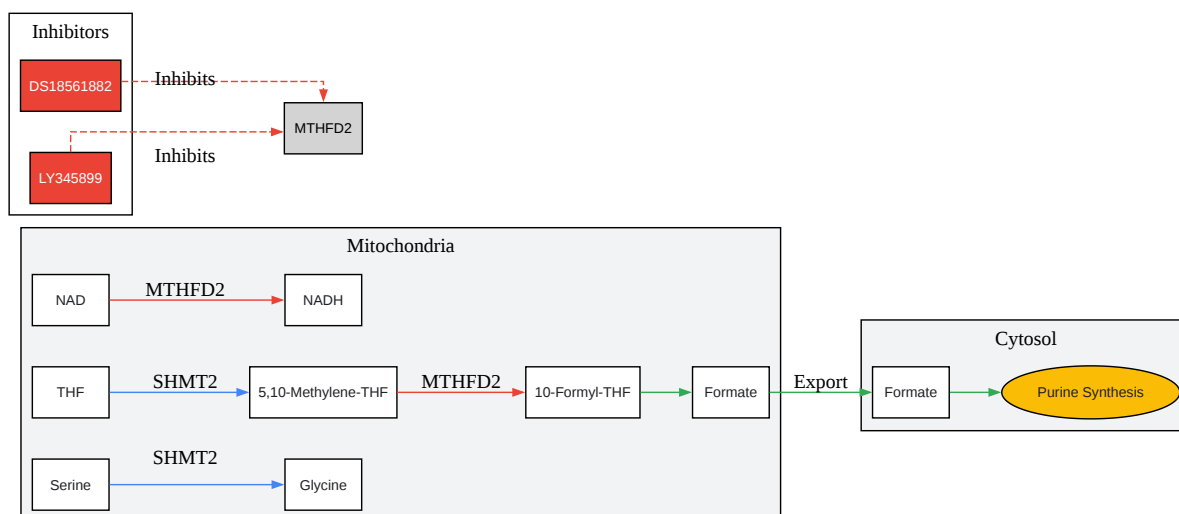
Compound	Cell Line	Assay Type	GI50 (nM)
DS18561882	MDA-MB-231 (Breast Cancer)	Proliferation Assay	140[1][3]
LY345899	Data Not Available	-	-

Table 3: In Vivo Efficacy in Xenograft Models

Compound	Cancer Type	Xenograft Model	Dosing Regimen	Key Findings
DS18561882	Breast Cancer	MDA-MB-231	300 mg/kg, oral, twice daily	Significant tumor growth inhibition. [1]
LY345899	Colorectal Cancer	Patient-Derived Xenograft (PDX)	10 mg/kg	Reduced tumor growth.

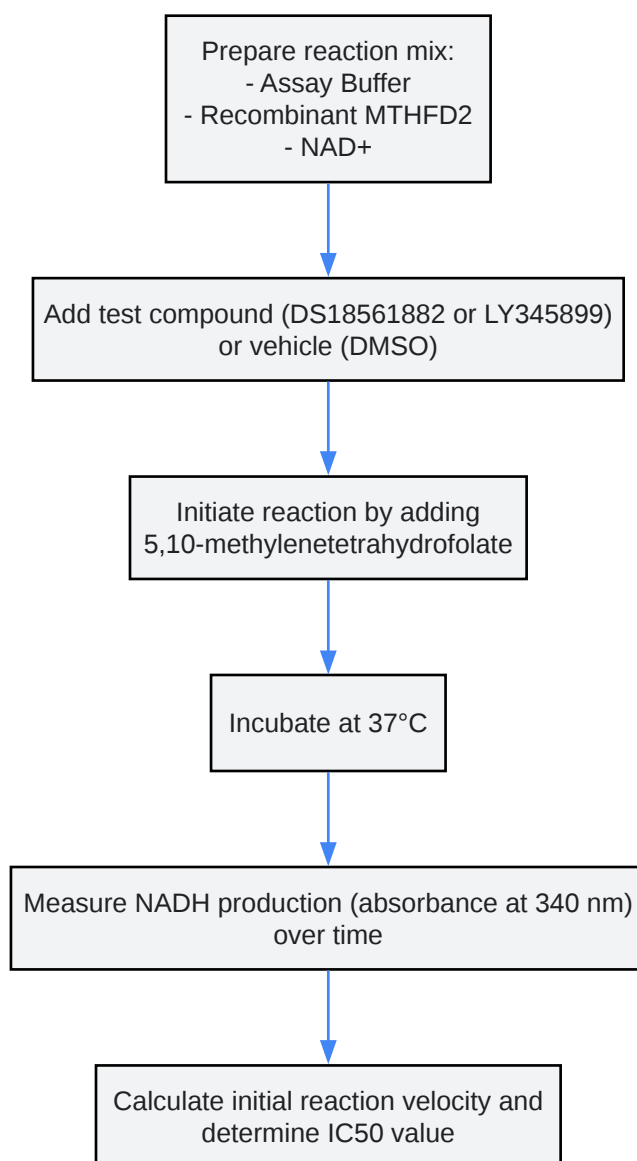
## Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the MTHFD2 signaling pathway and the general workflows for the key experiments cited in this guide.



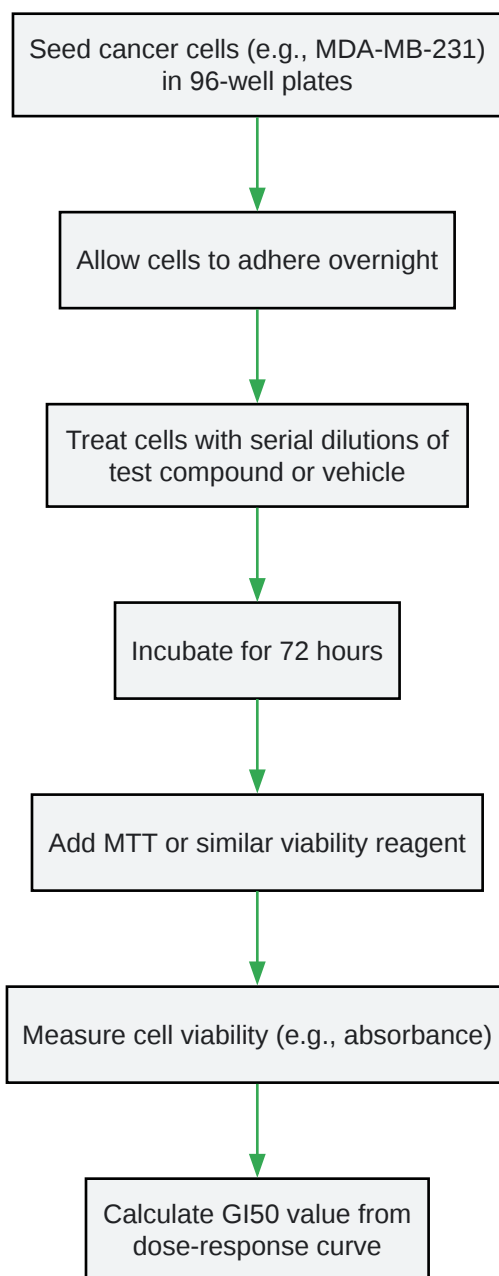
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MTHFD2 Signaling Pathway and Inhibition.



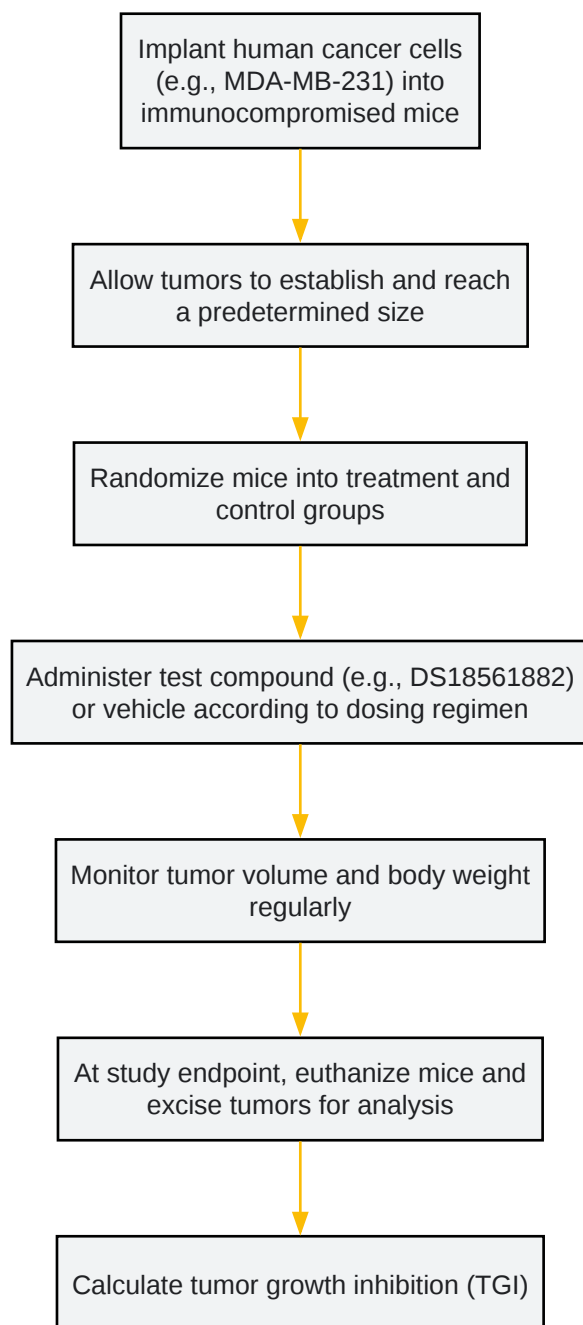
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General Workflow for MTHFD2 Enzymatic Assay.



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General Workflow for Cell Viability Assay.



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General Workflow for In Vivo Xenograft Model Study.

## Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

## MTHFD2 Enzymatic Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2.

- Reagents and Materials:
  - Recombinant human MTHFD2 enzyme
  - Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl<sub>2</sub>)
  - 5,10-methylenetetrahydrofolate (substrate)
  - NAD<sup>+</sup> (cofactor)
  - Test compounds (**DS18561882**, LY345899) dissolved in DMSO
  - 96-well microplate
  - Spectrophotometer capable of reading absorbance at 340 nm
- Procedure:
  - A reaction mixture containing assay buffer, recombinant MTHFD2 enzyme, and NAD<sup>+</sup> is prepared.
  - The test compound at various concentrations or DMSO (vehicle control) is added to the wells of the microplate.
  - The reaction is initiated by the addition of the substrate, 5,10-methylenetetrahydrofolate.
  - The plate is incubated at 37°C.
  - The production of NADH is monitored by measuring the increase in absorbance at 340 nm over a set period.
  - The initial reaction velocities are calculated, and the half-maximal inhibitory concentration (IC<sub>50</sub>) is determined by fitting the data to a dose-response curve.

## Cell Viability (Proliferation) Assay

This cell-based assay determines the effect of a compound on the proliferation and viability of cancer cells.

- Reagents and Materials:
  - Human cancer cell line (e.g., MDA-MB-231)
  - Complete cell culture medium (e.g., DMEM with 10% FBS)
  - Test compounds dissolved in DMSO
  - Cell viability reagent (e.g., MTT, CellTiter-Glo®)
  - 96-well cell culture plates
  - Plate reader (spectrophotometer or luminometer)
- Procedure:
  - Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
  - The culture medium is replaced with fresh medium containing serial dilutions of the test compound or DMSO as a vehicle control.
  - The plates are incubated for a specified period, typically 72 hours.
  - The cell viability reagent is added to each well according to the manufacturer's instructions.
  - After a further incubation period, the absorbance or luminescence is measured using a plate reader.
  - The half-maximal growth inhibition (GI50) is calculated from the resulting dose-response curve.

## In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

- Materials and Methods:
  - Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
  - Human cancer cells (e.g., MDA-MB-231) or patient-derived tumor fragments
  - Matrigel (optional, to support tumor engraftment)
  - Test compound formulated for in vivo administration
  - Vehicle control
  - Calipers for tumor measurement
- Procedure:
  - Human cancer cells are suspended in an appropriate medium, with or without Matrigel, and subcutaneously or orthotopically implanted into the mice.<sup>[4]</sup> For patient-derived xenografts (PDX), small tumor fragments are implanted.<sup>[5][6][7][8]</sup>
  - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Mice are then randomized into treatment and control groups.
  - The test compound or vehicle is administered according to a predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).
  - Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ . Body weight is also monitored as an indicator of toxicity.
  - At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

- Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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